An In-Depth Technical Guide to 6-bromo-5-methyl-2,3-dihydro-1H-inden-1-one
An In-Depth Technical Guide to 6-bromo-5-methyl-2,3-dihydro-1H-inden-1-one
Abstract: This technical guide provides a comprehensive overview of 6-bromo-5-methyl-2,3-dihydro-1H-inden-1-one, a substituted indanone with significant potential in medicinal chemistry and materials science. This document details the compound's chemical and physical properties, a robust synthetic protocol, in-depth spectroscopic analysis, and a discussion of its potential biological activities based on the established profile of the indanone scaffold. This guide is intended for researchers, scientists, and drug development professionals seeking to synthesize, characterize, and utilize this compound in their research endeavors.
Introduction to Substituted Indanones
Substituted indanones are a class of bicyclic aromatic ketones that have garnered considerable attention in the scientific community. The fusion of a benzene ring with a cyclopentanone ring creates a rigid scaffold that is amenable to a wide array of chemical modifications. This structural versatility has led to the discovery of numerous indanone derivatives with diverse and potent biological activities, including anticancer, neuroprotective, and anti-inflammatory properties[1][2]. The indanone core is a key pharmacophore in several approved drugs, most notably Donepezil, an acetylcholinesterase inhibitor used in the treatment of Alzheimer's disease[3][4]. The subject of this guide, 6-bromo-5-methyl-2,3-dihydro-1H-inden-1-one, is a functionalized indanone that holds promise as a versatile building block for the synthesis of novel therapeutic agents and advanced organic materials.
Physicochemical Properties
The fundamental properties of 6-bromo-5-methyl-2,3-dihydro-1H-inden-1-one are summarized in the table below. While experimentally determined values for some properties are not widely published, predictions based on the analysis of structurally similar compounds are provided to guide researchers.
| Property | Value | Source |
| CAS Number | 1147548-82-0 | [5][6][7] |
| Molecular Formula | C₁₀H₉BrO | [5] |
| Molecular Weight | 225.08 g/mol | [5][6] |
| Appearance | Expected to be an off-white to pale yellow solid | Predicted |
| Melting Point | Not available (Predicted range: 70-90 °C) | Predicted |
| Boiling Point | Not available | |
| Solubility | Soluble in common organic solvents (e.g., dichloromethane, ethyl acetate, acetone) | Predicted |
| SMILES | CC1=CC2=C(C=C1Br)C(=O)CC2 | [5] |
| InChIKey | BDDRYMCLHQDWCG-UHFFFAOYSA-N |
Synthesis of 6-bromo-5-methyl-2,3-dihydro-1H-inden-1-one
The most logical and established synthetic route to 6-bromo-5-methyl-2,3-dihydro-1H-inden-1-one is via an intramolecular Friedel-Crafts acylation of its precursor, 3-(4-bromo-3-methylphenyl)propanoic acid. This reaction is a classic and efficient method for the formation of the five-membered ring of the indanone system[4][8].
Synthetic Pathway Overview
The synthesis is a two-step process, starting with the preparation of the precursor followed by its cyclization.
Caption: Synthetic workflow for 6-bromo-5-methyl-2,3-dihydro-1H-inden-1-one.
Detailed Experimental Protocol
Step 1: Synthesis of 3-(4-bromo-3-methylphenyl)propanoic acid (Precursor)
While this precursor is commercially available from some suppliers, a synthetic route can be envisioned starting from 4-bromo-3-methyltoluene through a series of standard organic transformations. However, for the purpose of this guide, we will assume the availability of the precursor.
Step 2: Intramolecular Friedel-Crafts Acylation to yield 6-bromo-5-methyl-2,3-dihydro-1H-inden-1-one
This protocol is based on well-established procedures for the cyclization of 3-arylpropanoic acids[4][9].
Materials and Reagents:
-
3-(4-bromo-3-methylphenyl)propanoic acid
-
Thionyl chloride (SOCl₂) or Oxalyl chloride ((COCl)₂)
-
Anhydrous dichloromethane (DCM)
-
Anhydrous aluminum chloride (AlCl₃)
-
Ice
-
Hydrochloric acid (HCl), 1 M solution
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Solvents for purification (e.g., hexanes, ethyl acetate)
Procedure:
-
Acid Chloride Formation: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 3-(4-bromo-3-methylphenyl)propanoic acid (1.0 eq) in an excess of thionyl chloride (e.g., 5-10 eq). Gently reflux the mixture for 2-3 hours. The reaction progress can be monitored by the cessation of gas (HCl and SO₂) evolution.
-
Removal of Excess Reagent: After the reaction is complete, carefully remove the excess thionyl chloride under reduced pressure. The resulting crude 3-(4-bromo-3-methylphenyl)propanoyl chloride can be used in the next step without further purification.
-
Friedel-Crafts Cyclization: In a separate flask under an inert atmosphere (e.g., nitrogen or argon), suspend anhydrous aluminum chloride (1.1-1.5 eq) in anhydrous dichloromethane. Cool the suspension to 0 °C in an ice bath.
-
Dissolve the crude acid chloride from step 2 in anhydrous dichloromethane and add it dropwise to the stirred suspension of aluminum chloride. Maintain the temperature at 0 °C during the addition.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Work-up: Carefully quench the reaction by pouring the mixture onto crushed ice containing a small amount of concentrated HCl.
-
Transfer the mixture to a separatory funnel and separate the organic layer. Extract the aqueous layer with dichloromethane (2 x 50 mL).
-
Combine the organic layers and wash sequentially with 1 M HCl, water, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purification: The crude 6-bromo-5-methyl-2,3-dihydro-1H-inden-1-one can be purified by column chromatography on silica gel using a mixture of hexanes and ethyl acetate as the eluent.
Spectroscopic Analysis and Characterization
¹H NMR Spectroscopy (Predicted)
The proton NMR spectrum is expected to show distinct signals for the aromatic and aliphatic protons.
-
Aromatic Protons: Two singlets are expected in the aromatic region (δ 7.0-8.0 ppm), corresponding to the two protons on the benzene ring.
-
Aliphatic Protons: Two triplets (or more complex multiplets) are expected for the two methylene groups of the cyclopentanone ring, typically in the range of δ 2.5-3.5 ppm.
-
Methyl Protons: A singlet corresponding to the methyl group protons will appear in the upfield region, likely around δ 2.3-2.5 ppm.
¹³C NMR Spectroscopy (Predicted)
The carbon NMR spectrum will provide information on the carbon framework.
-
Carbonyl Carbon: A characteristic downfield signal for the ketone carbonyl carbon is expected around δ 200-207 ppm.
-
Aromatic Carbons: Signals for the six aromatic carbons will appear in the δ 120-155 ppm region. The carbons attached to the bromine and the carbonyl group will be shifted accordingly.
-
Aliphatic Carbons: Two signals for the methylene carbons of the cyclopentanone ring will be observed in the upfield region (δ 25-40 ppm).
-
Methyl Carbon: The methyl carbon will give a signal at approximately δ 15-20 ppm.
Infrared (IR) Spectroscopy (Predicted)
The IR spectrum will show characteristic absorption bands for the functional groups present.
-
C=O Stretch: A strong absorption band for the ketone carbonyl group is expected in the range of 1690-1715 cm⁻¹.
-
C-H Stretch (Aromatic): Absorption bands above 3000 cm⁻¹.
-
C-H Stretch (Aliphatic): Absorption bands below 3000 cm⁻¹.
-
C=C Stretch (Aromatic): Peaks in the 1450-1600 cm⁻¹ region.
-
C-Br Stretch: A signal in the fingerprint region, typically between 500-650 cm⁻¹.
Mass Spectrometry (MS) (Predicted)
The mass spectrum will show the molecular ion peak and characteristic fragmentation patterns.
-
Molecular Ion (M⁺): A prominent molecular ion peak is expected at m/z 224 and 226 in an approximate 1:1 ratio, which is characteristic of a compound containing one bromine atom.
-
Fragmentation: Common fragmentation pathways for indanones include the loss of CO (28 Da) and subsequent rearrangements.
Potential Applications and Biological Activity
While specific biological studies on 6-bromo-5-methyl-2,3-dihydro-1H-inden-1-one are not extensively documented in publicly available literature, the indanone scaffold is a well-established "privileged structure" in medicinal chemistry[3]. Derivatives of 1-indanone have been shown to exhibit a wide range of biological activities.
Caption: Potential application areas for 6-bromo-5-methyl-2,3-dihydro-1H-inden-1-one.
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Anticancer Research: Many substituted indanones have demonstrated potent cytotoxic effects against various cancer cell lines. Their mechanisms of action often involve the inhibition of crucial cellular targets like tubulin polymerization or specific kinases[1][2]. The bromo and methyl substituents on the aromatic ring of 6-bromo-5-methyl-2,3-dihydro-1H-inden-1-one provide handles for further chemical modification to optimize anticancer activity.
-
Neuroprotective Agents: The structural similarity of indanones to endogenous neurotransmitters has led to their exploration as agents for treating neurodegenerative diseases. As mentioned, the blockbuster drug Donepezil is a testament to the potential of this scaffold in targeting enzymes like acetylcholinesterase[3][4]. The specific substitution pattern of the title compound could be explored for its potential to modulate neurological targets.
-
Anti-inflammatory Drug Discovery: Substituted indanones have been investigated as inhibitors of key inflammatory enzymes such as cyclooxygenase-2 (COX-2)[1]. The development of novel anti-inflammatory agents with improved selectivity and reduced side effects is an ongoing area of research where this compound could serve as a valuable starting point.
-
Materials Science: The rigid, planar structure of the indanone core makes it an interesting candidate for the development of novel organic materials. Bromo-substituted aromatic compounds are frequently used as precursors in cross-coupling reactions to synthesize conjugated polymers and small molecules for applications in organic light-emitting diodes (OLEDs) and other electronic devices.
Conclusion
6-bromo-5-methyl-2,3-dihydro-1H-inden-1-one is a versatile and promising chemical entity. This technical guide has provided a detailed overview of its properties, a reliable synthetic methodology, and a predictive analysis of its spectroscopic characteristics. The established biological and material science applications of the indanone scaffold suggest that this compound is a valuable building block for further research and development in drug discovery and materials science. The information presented herein is intended to empower researchers to confidently synthesize, characterize, and explore the potential of this intriguing molecule.
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